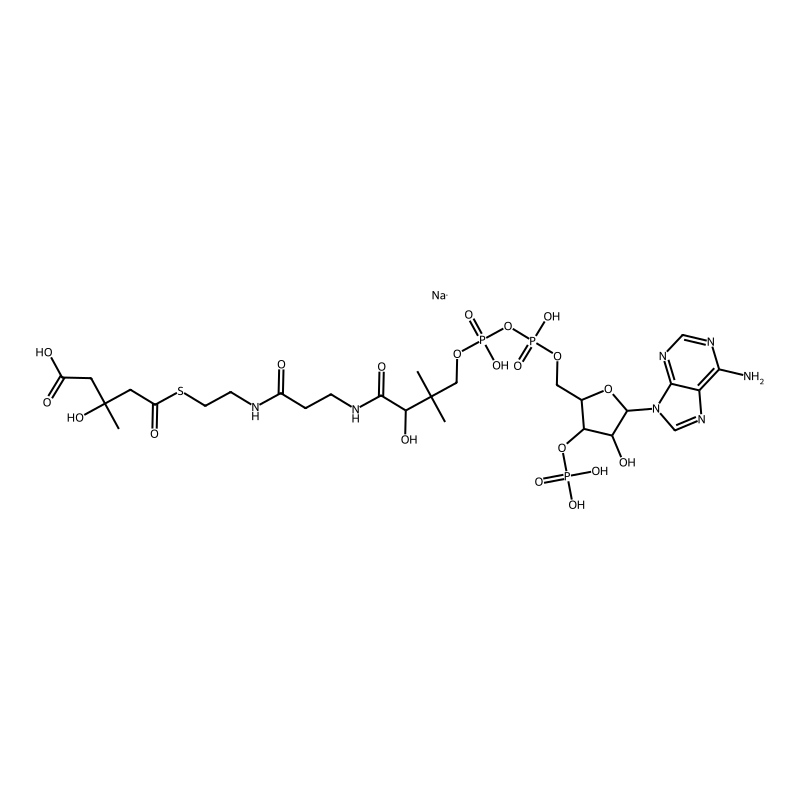

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) sodium salt (CAS 103476-21-7) is a fundamental metabolic intermediate and the primary substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway. In procurement and assay design, the sodium salt hydrate is prioritized over the free acid due to its superior aqueous solubility (≥50 mg/mL) and enhanced thioester stability . As a racemic mixture (DL-form), it provides a highly cost-effective, scalable precursor for high-throughput inhibitor screening, statin development, and LC-MS/MS acyl-CoA profiling, serving as a standardized reagent across industrial biochemical workflows .

Substituting DL-HMG-CoA sodium salt with its free acid form or enantiopure (S)-HMG-CoA introduces severe practical and financial bottlenecks. The free acid of HMG-CoA is highly susceptible to acidic auto-hydrolysis, leading to rapid degradation of the thioester bond and unacceptable baseline drift in continuous spectrophotometric assays . Conversely, while enantiopure (S)-HMG-CoA is the true biological substrate, its complex stereoselective synthesis makes it prohibitively expensive for routine high-throughput screening (HTS). The DL-racemate sodium salt circumvents both issues: it offers robust aqueous stability and, because the (R)-enantiomer acts as a non-interfering spectator rather than a competitive inhibitor, it delivers equivalent assay performance at roughly double the concentration, making it the indispensable choice for scalable procurement .

Aqueous Solubility for High-Throughput Assay Formulation

For high-throughput screening (HTS), substrate solubility dictates maximum assay concentration and stock viability. DL-HMG-CoA sodium salt achieves an aqueous solubility of ≥50 mg/mL in deionized water, yielding a clear, colorless solution . In contrast, the free acid form of HMG-CoA exhibits lower functional solubility and is highly susceptible to acidic auto-hydrolysis. The sodium salt allows for the preparation of stable 10 mM stock solutions without the addition of organic co-solvents, which can denature sensitive target enzymes like HMG-CoA reductase .

| Evidence Dimension | Aqueous Solubility and Stock Concentration |

| Target Compound Data | ≥50 mg/mL (yielding stable 10 mM aqueous stocks) |

| Comparator Or Baseline | HMG-CoA free acid (lower solubility, prone to acidic hydrolysis) |

| Quantified Difference | Enables highly concentrated, solvent-free stock preparation essential for automated liquid handling |

| Conditions | Deionized water at ambient preparation temperature for -20°C storage |

Enables the preparation of highly concentrated, solvent-free stock solutions critical for automated liquid handling in statin screening.

Kinetic Viability and Cost-Efficiency of the DL-Racemate

In HMG-CoA reductase assays, the biologically active substrate is the (S)-enantiomer. However, enantiopure (S)-HMG-CoA is prohibitively expensive for large-scale procurement. The DL-racemate sodium salt provides a highly cost-effective alternative. Kinetic evaluations demonstrate that DL-HMG-CoA exhibits an apparent Km of ~0.050 mM in standard reductase assays, effectively requiring double the concentration (e.g., 0.4 mM assay concentration) to achieve the same saturation as the enantiopure form (Km ~ 0.025 mM) [1]. Because the (R)-enantiomer acts as a non-interfering spectator rather than a competitive inhibitor, the DL-racemate delivers equivalent Vmax performance at a fraction of the cost .

| Evidence Dimension | Effective Michaelis Constant (Km) and Substrate Viability |

| Target Compound Data | DL-HMG-CoA sodium salt (Km ~ 0.050 mM; 50% active fraction) |

| Comparator Or Baseline | Enantiopure (S)-HMG-CoA (Km ~ 0.025 mM) |

| Quantified Difference | Delivers identical maximum velocity (Vmax) when supplied at 2x concentration, bypassing the extreme synthesis costs of enantiopure substrates |

| Conditions | NADPH-coupled HMG-CoA reductase assay monitored via 340 nm absorbance |

Allows laboratories to conduct massive high-throughput screening of HMGCR inhibitors at a fraction of the cost of using enantiopure substrates.

Thioester Stability for NADPH-Coupled Assays

Thioester stability is a critical procurement parameter for Coenzyme A derivatives, as spontaneous hydrolysis leads to baseline drift in continuous spectrophotometric assays. DL-HMG-CoA sodium salt hydrate maintains ≥90% intact thioester purity (by HPLC) during extended storage at -20°C . When compared to non-hydrated or free acid preparations, which rapidly degrade in aqueous environments, the sodium salt hydrate minimizes non-specific NADPH oxidation background noise. This stability ensures that the disappearance of NADPH at 340 nm is strictly coupled to enzymatic reduction, preventing false-positive readouts in inhibitor screens .

| Evidence Dimension | Thioester Stability and Baseline Reproducibility |

| Target Compound Data | DL-HMG-CoA sodium salt hydrate (≥90% HPLC purity maintained at -20°C) |

| Comparator Or Baseline | HMG-CoA free acid (rapid spontaneous thioester hydrolysis) |

| Quantified Difference | Significantly reduces non-specific baseline drift in 340 nm absorbance assays |

| Conditions | 50 mM Tris, 500 mM KCl, pH 7.0 buffer at 37°C |

Prevents false-positive inhibitor readouts caused by substrate degradation in continuous spectrophotometric assays.

High-Throughput Screening (HTS) of HMG-CoA Reductase Inhibitors

Because of its high aqueous solubility and the non-inhibitory nature of the (R)-enantiomer, DL-HMG-CoA sodium salt is the standard substrate for screening statin analogs and novel HMGCR inhibitors. It allows for the formulation of stable 10 mM aqueous stocks and provides reliable kinetic readouts in NADPH-coupled continuous spectrophotometric assays without the prohibitive costs of enantiopure substrates .

Acyl-CoA Profiling and LC-MS/MS Standardization

The enhanced thioester stability of the sodium salt hydrate makes it an ideal reference standard for quantifying intracellular acyl-CoA pools. It provides a stable retention time and predictable fragmentation patterns (e.g., via decarboxylation) necessary for calibrating mass spectrometry workflows in metabolic flux analysis [1].

In Vitro Characterization of Mevalonate Pathway Enzymes

Beyond HMGCR, this compound serves as a highly stable, soluble substrate for assaying HMG-CoA lyase and HMG-CoA synthase in engineered microbial lysates (e.g., E. coli or S. cerevisiae). Its standardized purity ensures reproducible specific activity measurements during the optimization of synthetic biology pathways for terpenoid and isoprenoid production [2].

Dates

Explore Compound Types